8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine is a synthetic organic compound that belongs to the naphthyridine class. This compound features a unique structure characterized by the presence of a butoxyethenyl group, a chloro substituent, and a methoxy group attached to the naphthyridine core. The compound's chemical formula is with a molecular weight of approximately 292.76 g/mol. Its CAS number is 724787-14-8, indicating its registration for chemical identification purposes.
8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine is classified under heterocyclic compounds, specifically as a naphthyridine derivative. Its unique functional groups contribute to its reactivity and potential biological activities.
The synthesis of 8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine typically involves several multi-step organic reactions:
The synthesis process may be optimized for industrial production by employing continuous flow reactors and automated systems to enhance efficiency and yield. Key parameters such as temperature, pressure, and catalyst concentration are critical for achieving desired outcomes in large-scale synthesis.
The molecular structure of 8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine can be represented by its canonical SMILES notation: CCCCOC(=C)C1=C2C(=NC=C1Cl)C=CC(=N2)OC. The InChI key for this compound is PTSLTXQHUJKKQQ-UHFFFAOYSA-N, providing a unique identifier for its chemical structure.
The structural features include:
InChI=1S/C15H17ClN2O2/c1-4-5-8-20-10(2)14-11(16)9-17-12-6-7-13(19-3)18-15(12)14/h6-7,9H,2,4-5,8H2,1,3H3.8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties.
The mechanism of action of 8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and producing various biological effects:
The physical properties of 8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine include:
Key chemical properties include:
| Property | Data |
|---|---|
| CAS Number | 724787-14-8 |
| Molecular Formula | C15H17ClN2O2 |
| Molecular Weight | 292.76 g/mol |
| IUPAC Name | 8-(1-butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine |
| InChI Key | PTSLTXQHUJKKQQ-UHFFFAOYSA-N |
8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine has diverse applications in scientific research:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: